molecular formula C11H21ClN4O3S B12769504 1H-Imidazole-2-sulfonamide, 1-methyl-N-(3-(4-morpholinyl)propyl)-, monohydrochloride CAS No. 137048-54-5

1H-Imidazole-2-sulfonamide, 1-methyl-N-(3-(4-morpholinyl)propyl)-, monohydrochloride

Cat. No.: B12769504
CAS No.: 137048-54-5
M. Wt: 324.83 g/mol
InChI Key: MSEVOYWJOGZRIM-UHFFFAOYSA-N
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Description

1H-Imidazole-2-sulfonamide, 1-methyl-N-(3-(4-morpholinyl)propyl)-, monohydrochloride (CAS#: 875244-89-6) is a chemical compound with a complex structure. It belongs to the class of imidazole derivatives and contains a sulfonamide group. The compound’s systematic name reflects its composition and substituents.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following:

    Imidazole Formation: Start with imidazole, which can be synthesized from glyoxal and ammonia. Imidazole reacts with chlorosulfonic acid to form 1H-imidazole-2-sulfonic acid.

    Sulfonamide Derivatization: The 1H-imidazole-2-sulfonic acid is then reacted with 1-methyl-N-(3-(4-morpholinyl)propyl)amine to introduce the morpholine group and create the desired compound.

    Salt Formation: The final step involves converting the free base to the monohydrochloride salt.

Industrial Production:: Industrial-scale production methods typically involve optimization of the synthetic route for efficiency, yield, and purity. These methods are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

1H-Imidazole-2-sulfonamide, 1-methyl-N-(3-(4-morpholinyl)propyl)-, monohydrochloride can undergo various chemical reactions:

    Oxidation: It may be oxidized under certain conditions.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

    Reduction: Reduction of the imidazole ring or other functional groups is possible.

Common reagents include strong acids, bases, and oxidizing or reducing agents. The major products depend on reaction conditions and substituents.

Scientific Research Applications

This compound finds applications in:

    Medicine: It might exhibit pharmacological properties, making it relevant for drug development.

    Chemical Biology: Researchers study its interactions with biological molecules.

    Industry: It could serve as a building block for other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers often compare it to related imidazole derivatives

Remember that this compound’s properties and applications may evolve as scientific knowledge advances.

Properties

CAS No.

137048-54-5

Molecular Formula

C11H21ClN4O3S

Molecular Weight

324.83 g/mol

IUPAC Name

1-methyl-N-(3-morpholin-4-ylpropyl)imidazole-2-sulfonamide;hydrochloride

InChI

InChI=1S/C11H20N4O3S.ClH/c1-14-6-4-12-11(14)19(16,17)13-3-2-5-15-7-9-18-10-8-15;/h4,6,13H,2-3,5,7-10H2,1H3;1H

InChI Key

MSEVOYWJOGZRIM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1S(=O)(=O)NCCCN2CCOCC2.Cl

Origin of Product

United States

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